molecular formula C28H19FN2O4 B607734 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Número de catálogo: B607734
Peso molecular: 466.5 g/mol
Clave InChI: IZPMWFSVTDOCDI-HAVVHWLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrazoline-based benzoic acid derivative characterized by a benzyl group at position 3 of the pyrazole ring, a 5-(2-fluorophenyl)furan-2-yl methylidene substituent at position 4, and a 5-oxo-4,5-dihydro-1H-pyrazole core (C₂₈H₁₉FN₂O₄, 98% purity) . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with diketones, followed by Schiff base formation for the methylidene bridge .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds similar to 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid have shown efficacy in reducing inflammation in various animal models. The compound's structural features may enhance its ability to inhibit inflammatory mediators such as cytokines and chemokines .

Antitumor Activity

The compound has potential antitumor effects due to its ability to interfere with cellular signaling pathways involved in cancer progression. Studies have demonstrated that similar pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis . The presence of the furan moiety in the structure may contribute to these effects by enhancing interactions with biological targets.

Antimicrobial Properties

Research has also suggested that this compound may possess antimicrobial properties. Pyrazole derivatives have been investigated for their ability to combat bacterial infections, with some studies indicating effective inhibition against Gram-positive and Gram-negative bacteria . The fluorophenyl group may play a critical role in enhancing the compound's lipophilicity and membrane permeability, facilitating its antimicrobial action.

Structural Insights

The unique structural components of this compound contribute significantly to its biological activities:

Structural Feature Potential Impact on Activity
Pyrazole RingKnown for diverse biological activities, including anti-inflammatory and antitumor effects
Furan SubstituentEnhances interaction with biological targets due to electron-rich nature
Fluorophenyl GroupIncreases lipophilicity and potential for enhanced membrane penetration

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that a pyrazole derivative reduced leukocyte recruitment during acute inflammation in mice models . This finding supports the hypothesis that structural modifications can enhance anti-inflammatory efficacy.
  • Antitumor Activity : In vitro studies on similar compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure could yield promising antitumor agents .
  • Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives exhibited broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Bioactivity/Applications
Target Compound Benzoic acid, fluorophenyl-furan methylidene, 3-benzyl pyrazoline Potential enzyme inhibition (e.g., carbonic anhydrase), cytotoxicity
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide Sulfonamide group, 4-hydroxyphenyl substituent Carbonic anhydrase inhibition; enhanced solubility via sulfonamide
4-[2-(4,5-Dihydro-3-Methyl-5-Oxo-1-Phenyl-1H-Pyrazol-4-yl)Diazenyl]Benzoic Acid Azo (-N=N-) linker, methyl-substituted pyrazoline Chromophoric properties; possible use in dyes or photosensitizers
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-Phenylpyrazol-4-yl]Methylidene]-4-Oxo-...Butanoic Acid Thiazolidinone core, butanoic acid chain, ethylsulfanyl group Enhanced metabolic stability; sulfur participation in redox interactions

Physicochemical Properties

  • Solubility : The benzoic acid group in the target compound offers moderate aqueous solubility, whereas sulfonamide derivatives (e.g., ) exhibit higher solubility due to their acidic sulfonyl group.
  • Molecular Weight : The target compound (MW: 466.46 g/mol) is heavier than simpler pyrazolines (e.g., diazenyl derivative in , MW: ~350 g/mol), which may affect bioavailability.

Bioactivity and Mechanism

  • Enzyme Inhibition: The benzoic acid moiety may mimic carboxylate-containing substrates, similar to benzenesulfonamide inhibitors targeting carbonic anhydrase . Fluorine’s electronegativity could enhance binding affinity compared to non-fluorinated analogues.
  • Structural Stability : The 3-benzyl group in the target compound may stabilize the pyrazoline ring conformation, reducing susceptibility to metabolic degradation compared to methyl-substituted analogues .

Actividad Biológica

The compound 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS: 916232-21-8) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in the realms of anti-inflammatory and antimicrobial effects.

Chemical Structure

The molecular formula of the compound is C28H19FN2O4C_{28}H_{19}FN_2O_4, and it features a pyrazole ring, a furan moiety, and a benzoic acid component. The presence of fluorine and multiple aromatic rings suggests potential interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound may act as an inhibitor of inflammatory pathways . Specifically, it has been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB), a key regulator in inflammatory responses. The inhibition of IκB kinase (IKK) activity has been noted, which is crucial for NF-κB activation in various cell types, including eosinophils involved in asthma and allergic responses .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties . Preliminary studies suggest it has activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications to the furan and pyrazole components can enhance antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

In vitro evaluations have demonstrated that the compound significantly reduces bacterial growth at concentrations as low as 31.2 µg/mL against certain pathogens, outperforming standard antibiotics like levofloxacin in some assays .

The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with quorum sensing pathways, which are critical for biofilm formation. This dual action not only inhibits bacterial proliferation but also prevents the establishment of persistent infections .

Data Tables

Property Value
Molecular FormulaC28H19FN2O4
Molecular Weight466.46 g/mol
CAS Number916232-21-8
Antibacterial Activity (MIC)31.2 µg/mL (against MRSA)
NF-κB InhibitionSignificant at low concentrations

Case Studies

  • Asthma Models : In animal models of asthma, administration of this compound resulted in decreased eosinophil infiltration in lung tissues and reduced levels of pro-inflammatory cytokines such as IL-4 and IL-5, indicating its potential as an anti-asthmatic agent .
  • Biofilm Formation : A study highlighted its effectiveness in disrupting biofilm formation by Pseudomonas aeruginosa, showcasing a reduction in biofilm biomass by over 50% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical route involves:

  • Step 1: Reacting substituted benzaldehyde derivatives with hydrazine hydrate to form pyrazolone intermediates.
  • Step 2: Introducing a benzyl group at the 3-position of the pyrazolone core via nucleophilic substitution.
  • Step 3: Condensation with a 5-(2-fluorophenyl)furan-2-carboxaldehyde derivative to form the methylidene bridge.
  • Step 4: Coupling with a benzoic acid moiety under acidic conditions.

Optimization Strategies:

  • Use anhydrous sodium acetate in glacial acetic acid to accelerate cyclization .
  • Monitor reaction progress via TLC (20% ethyl acetate in hexane) to minimize side products .
  • Purify intermediates via recrystallization (ethanol/water) to improve yield (e.g., 85% yield reported for analogous structures) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry of the pyrazolone ring and benzylidene moiety. Key signals include the deshielded proton at δ 8.2–8.5 ppm (C=CH) and carbonyl carbons at δ 165–175 ppm .
    • IR: Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For example, the Z-configuration of the methylidene bridge is confirmed by dihedral angles between the pyrazolone and furan rings (e.g., 8.2° deviation reported in analogous structures) .

Advanced Research Questions

Q. How do electronic effects of substituents influence cyclocondensation reactions during synthesis?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the 2-position of the phenyl ring (in the furan moiety) increases electrophilicity of the aldehyde, enhancing condensation efficiency .
  • Steric Effects: Bulky substituents (e.g., benzyl groups) require polar aprotic solvents (DMF/DMSO) to stabilize transition states .
  • Kinetic Studies: Use time-resolved NMR to track intermediate formation. For example, 2-fluorophenyl derivatives exhibit faster reaction rates (~3 hours) compared to non-fluorinated analogs (~5 hours) .

Q. What strategies resolve contradictions in biological activity data across antimicrobial studies?

Methodological Answer:

  • Standardized Assays: Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Use CLSI guidelines for consistency .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs with modified substituents. For example, hydrazone derivatives with electron-deficient aryl groups show enhanced activity against Gram-positive bacteria (MIC = 8 µg/mL) versus electron-rich analogs (MIC = 32 µg/mL) .
  • Statistical Validation: Apply ANOVA to assess significance of bioactivity differences across studies (p < 0.05 threshold) .

Q. How does the compound interact with biological targets, and what computational methods validate these interactions?

Methodological Answer:

  • Target Identification: Molecular docking (AutoDock Vina) predicts binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis .
  • Binding Affinity: MD simulations (GROMACS) reveal stable hydrogen bonds between the benzoic acid moiety and FabI’s catalytic triad (e.g., Tyr158, NAD+ cofactor) .
  • In Vitro Validation: Competitive inhibition assays using purified FabI confirm IC₅₀ values (e.g., 12 µM for E. coli FabI) .

Q. What are the challenges in maintaining stereochemical integrity during large-scale synthesis?

Methodological Answer:

  • Racemization Risks: The Z-configuration of the methylidene bridge is prone to isomerization under high temperatures. Mitigate by:
    • Using low-boiling solvents (e.g., ethanol) .
    • Adding radical inhibitors (e.g., BHT) during reflux .
  • Analytical QC: Employ chiral HPLC (Chiralpak AD-H column) with a hexane/isopropanol mobile phase to monitor enantiomeric excess (>98% required) .

Propiedades

IUPAC Name

4-[(4E)-3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMWFSVTDOCDI-HAVVHWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC\2=NN(C(=O)/C2=C/C3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 3
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 4
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 5
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 6
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.